Z-Gly-Gly-Arg-betana hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Zn(II) and Cu(II) complexes, derived from interactions with amino acids like glycine, demonstrates the complex interplay of elements that can relate to the synthesis of Z-Gly-Gly-Arg-betana hydrochloride. These complexes showcase the potential pathways through which Z-Gly-Gly-Arg-betana hydrochloride could be synthesized, emphasizing the role of metal ions in stabilizing the structure of related compounds (Falcón-León et al., 2014).

Molecular Structure Analysis

Zn-alpha2-glycoprotein's structural analysis, reflecting on the molecule's interaction with hydrophobic ligands, provides insight into the molecular structure dynamics that Z-Gly-Gly-Arg-betana hydrochloride might exhibit. The study shows how specific amino acid positions within the molecule influence ligand binding and the structural formation, relevant for understanding the molecular structure of Z-Gly-Gly-Arg-betana hydrochloride (McDermott et al., 2006).

Chemical Reactions and Properties

The interaction of amino acids with metal ions, forming complexes, illustrates the chemical reactivity of components similar to those in Z-Gly-Gly-Arg-betana hydrochloride. These reactions provide a foundation for understanding the chemical properties and reactions that Z-Gly-Gly-Arg-betana hydrochloride may undergo, highlighting the importance of metal coordination in influencing the compound's chemical behavior (Falcón-León et al., 2014).

Physical Properties Analysis

Studies on the physical properties of zinc coordination polymers offer insights into the potential physical characteristics of Z-Gly-Gly-Arg-betana hydrochloride. The luminescent properties and structural integrity of these polymers, under various conditions, can shed light on the stability, luminescence, and physical behavior of Z-Gly-Gly-Arg-betana hydrochloride, suggesting how it might respond to environmental variables (Wang et al., 2005).

Chemical Properties Analysis

The study of Zn complexes with hexaazamacrocyclic ligands reveals the intricate balance between metal ions and ligands, which is crucial for understanding the chemical properties of Z-Gly-Gly-Arg-betana hydrochloride. These complexes demonstrate the role of ligands in modulating the chemical reactivity and stability of the central metal ion, offering parallels to the chemical behavior of Z-Gly-Gly-Arg-betana hydrochloride (Costas et al., 2004).

Wissenschaftliche Forschungsanwendungen

Enzyme Specificity and Kinetics

Z-Gly-Gly-Arg-β-naphthylamide hydrochloride serves as a specific substrate for examining the specificity and kinetics of peptidases, including cathepsin C (dipeptidyl aminopeptidase I) and dipeptidyl peptidase III. Studies have utilized this compound to investigate the enzymatic activities, revealing insights into the broader specificity of certain enzymes beyond previously known substrates.

Cathepsin C Specificity : Research highlighted that cathepsin C, derived from rat liver or bovine spleen, exhibits a broader specificity than previously understood, effectively hydrolyzing basic dipeptide amides and β-naphthylamides, including Gly-Arg-β-naphthylamide. This study provided valuable data on the relative rates of hydrolysis for various dipeptides, showcasing the enzyme's preference for substrates containing a penultimate arginyl residue (McDonald et al., 1969).

Dipeptidyl Peptidase III Characterization : Another research effort focused on dipeptidyl peptidase III from human placenta, which exhibited a specific activity towards Arg-Arg-beta-naphthylamide, a substrate closely related to Z-Gly-Gly-Arg-β-naphthylamide hydrochloride. This study's findings contribute to understanding the enzyme's zinc metallo-exopeptidase nature and its catalytic mechanism (Fukasawa et al., 1998).

Eigenschaften

IUPAC Name |

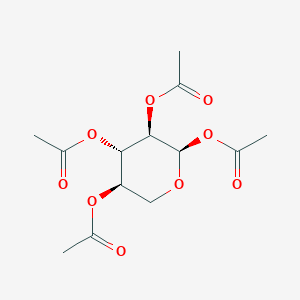

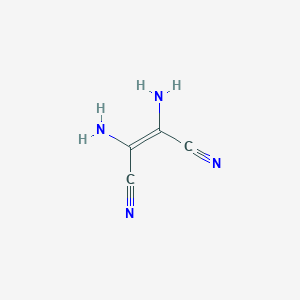

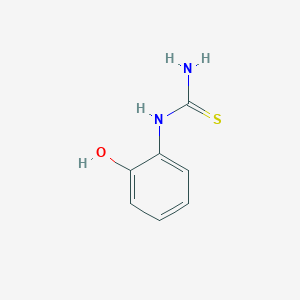

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O5.ClH/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19;/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31);1H/t23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFJVGPYUPGGDO-BQAIUKQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClN7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-Gly-Arg-betana hydrochloride | |

CAS RN |

1442-79-1 |

Source

|

| Record name | Z-Gly-Gly-Arg β-naphthylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.